Thymidine Thymidine Thymidine is a pyrimidine nucleoside that is composed of the pyrimidine base thymine attached to the sugar deoxyribose. As a constituent of DNA, thymidine pairs with adenine in the DNA double helix. (NCI04)
Thymidine, also known as deoxythymidine or DTHD, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Thymidine is soluble (in water) and a very weakly acidic compound (based on its pKa). Thymidine has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and feces. Within the cell, thymidine is primarily located in the mitochondria, lysosome and cytoplasm. Thymidine exists in all eukaryotes, ranging from yeast to humans. Thymidine participates in a number of enzymatic reactions. In particular, Thymidine can be biosynthesized from 5-thymidylic acid; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. In addition, Thymidine can be converted into 5-thymidylic acid through its interaction with the enzyme thymidine kinase, cytosolic. In humans, thymidine is involved in the pyrimidine metabolism pathway. Thymidine is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, UMP synthase deficiency (orotic aciduria), dihydropyrimidinase deficiency, and the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway. Outside of the human body, thymidine can be found in a number of food items such as nutmeg, pepper (spice), rape, and nance. This makes thymidine a potential biomarker for the consumption of these food products.
Thymidine is a pyrimidine 2'-deoxyribonucleoside having thymine as the nucleobase. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a thymine. It is an enantiomer of a telbivudine.
Brand Name: Vulcanchem
CAS No.: 157049-39-3
VCID: VC0127349
InChI: InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

Thymidine

CAS No.: 157049-39-3

Main Products

VCID: VC0127349

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

Thymidine - 157049-39-3

CAS No. 157049-39-3
Product Name Thymidine
Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Standard InChIKey IQFYYKKMVGJFEH-XLPZGREQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Melting Point 186.5 °C
Physical Description Solid
Description Thymidine is a pyrimidine nucleoside that is composed of the pyrimidine base thymine attached to the sugar deoxyribose. As a constituent of DNA, thymidine pairs with adenine in the DNA double helix. (NCI04)
Thymidine, also known as deoxythymidine or DTHD, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Thymidine is soluble (in water) and a very weakly acidic compound (based on its pKa). Thymidine has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and feces. Within the cell, thymidine is primarily located in the mitochondria, lysosome and cytoplasm. Thymidine exists in all eukaryotes, ranging from yeast to humans. Thymidine participates in a number of enzymatic reactions. In particular, Thymidine can be biosynthesized from 5-thymidylic acid; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. In addition, Thymidine can be converted into 5-thymidylic acid through its interaction with the enzyme thymidine kinase, cytosolic. In humans, thymidine is involved in the pyrimidine metabolism pathway. Thymidine is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, UMP synthase deficiency (orotic aciduria), dihydropyrimidinase deficiency, and the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway. Outside of the human body, thymidine can be found in a number of food items such as nutmeg, pepper (spice), rape, and nance. This makes thymidine a potential biomarker for the consumption of these food products.
Thymidine is a pyrimidine 2'-deoxyribonucleoside having thymine as the nucleobase. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a thymine. It is an enantiomer of a telbivudine.
Shelf Life Solution: A 1% solution of thymidine in water, kept at room temperature, is stable for at least 24 hours (HPLC).
Solubility 73.5 mg/mL
Water 50 (mg/mL)
Synonyms 2' Deoxythymidine
2'-Deoxythymidine
Deoxythymidine
Thymidine
PubChem Compound 5789
Last Modified Nov 11 2021
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